

PD-166285: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866

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PD-166285 is a potent, ATP-competitive inhibitor with significant activity against a range of protein tyrosine kinases.^[1] Initially identified as a broadly active protein tyrosine kinase inhibitor, it has demonstrated nanomolar potency against key targets involved in cellular proliferation, migration, and angiogenesis.^[1] This guide provides a comparative analysis of the cross-reactivity of PD-166285 with various kinases, supported by experimental data, detailed methodologies for relevant assays, and visualizations of the associated signaling pathways.

Data Presentation: Kinase Inhibition Profile of PD-166285

The following table summarizes the in vitro inhibitory activity of PD-166285 against a panel of kinases. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target Family	Kinase	IC50 (nM)	Reference
Primary Targets			
Src Family Kinase	c-Src	8.4	[1][2]
Receptor Tyrosine Kinase	Fibroblast Growth Factor Receptor 1 (FGFR-1)	39.3	[1][2]
Receptor Tyrosine Kinase	Epidermal Growth Factor Receptor (EGFR)	87.5	[1]
Receptor Tyrosine Kinase	Platelet-Derived Growth Factor Receptor β (PDGFR β)	98.3	[1][2]
Cell Cycle Kinase	Wee1	24	[3][4]
Off-Targets			
Cell Cycle Kinase	Myt1	72	[4]
Cell Cycle Kinase	Checkpoint Kinase 1 (Chk1)	3400	
Serine/Threonine Kinase	Mitogen-Activated Protein Kinase (MAPK)	5000	[1]
Serine/Threonine Kinase	Protein Kinase C (PKC)	22700	[1]
Receptor Tyrosine Kinase	Insulin Receptor Tyrosine Kinase (IRTK)	>50,000	
Cell Cycle Kinase	Cyclin-Dependent Kinase 4/D1 (Cdk4/D1)	>50,000	

Experimental Protocols

The determination of kinase inhibition profiles, such as the one presented for PD-166285, is typically achieved through in vitro kinase assays. A common and robust method is the radiolabeled kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Representative Radiometric Kinase Assay Protocol

This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor against a specific kinase.

Materials:

- Purified recombinant kinase
- Specific peptide or protein substrate for the kinase
- [γ -³²P]ATP (radiolabeled ATP)
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- PD-166285 or other test compounds dissolved in a suitable solvent (e.g., DMSO)
- Phosphocellulose filter paper or other suitable separation matrix
- Scintillation counter

Procedure:

- **Reaction Setup:** A master mix is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
- **Inhibitor Addition:** Serial dilutions of PD-166285 are added to the reaction wells. A control reaction with solvent only (e.g., DMSO) is included to measure 100% kinase activity.

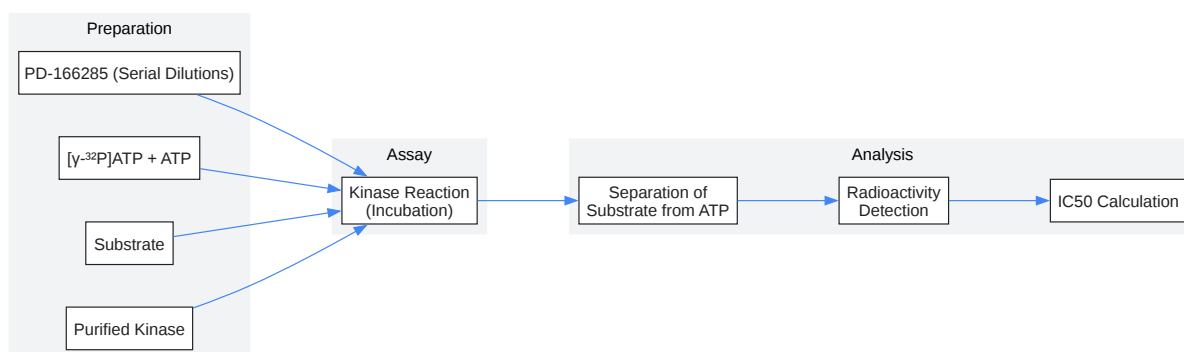
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. The final ATP concentration should be at or near the K_m value for the specific kinase to ensure accurate IC_{50} determination for ATP-competitive inhibitors.
- **Incubation:** The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period, allowing for the enzymatic transfer of the radiolabeled phosphate to the substrate.
- **Reaction Termination:** The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper which binds the phosphorylated substrate.
- **Washing:** The filter papers are washed extensively to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- **Quantification:** The amount of radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter.
- **Data Analysis:** The kinase activity at each inhibitor concentration is calculated as a percentage of the control (no inhibitor) activity. The IC_{50} value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibitory action of PD-166285 on its primary targets disrupts key cellular signaling pathways involved in cell growth, proliferation, and survival, as well as cell cycle regulation.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay used to determine the IC_{50} of a compound like PD-166285.

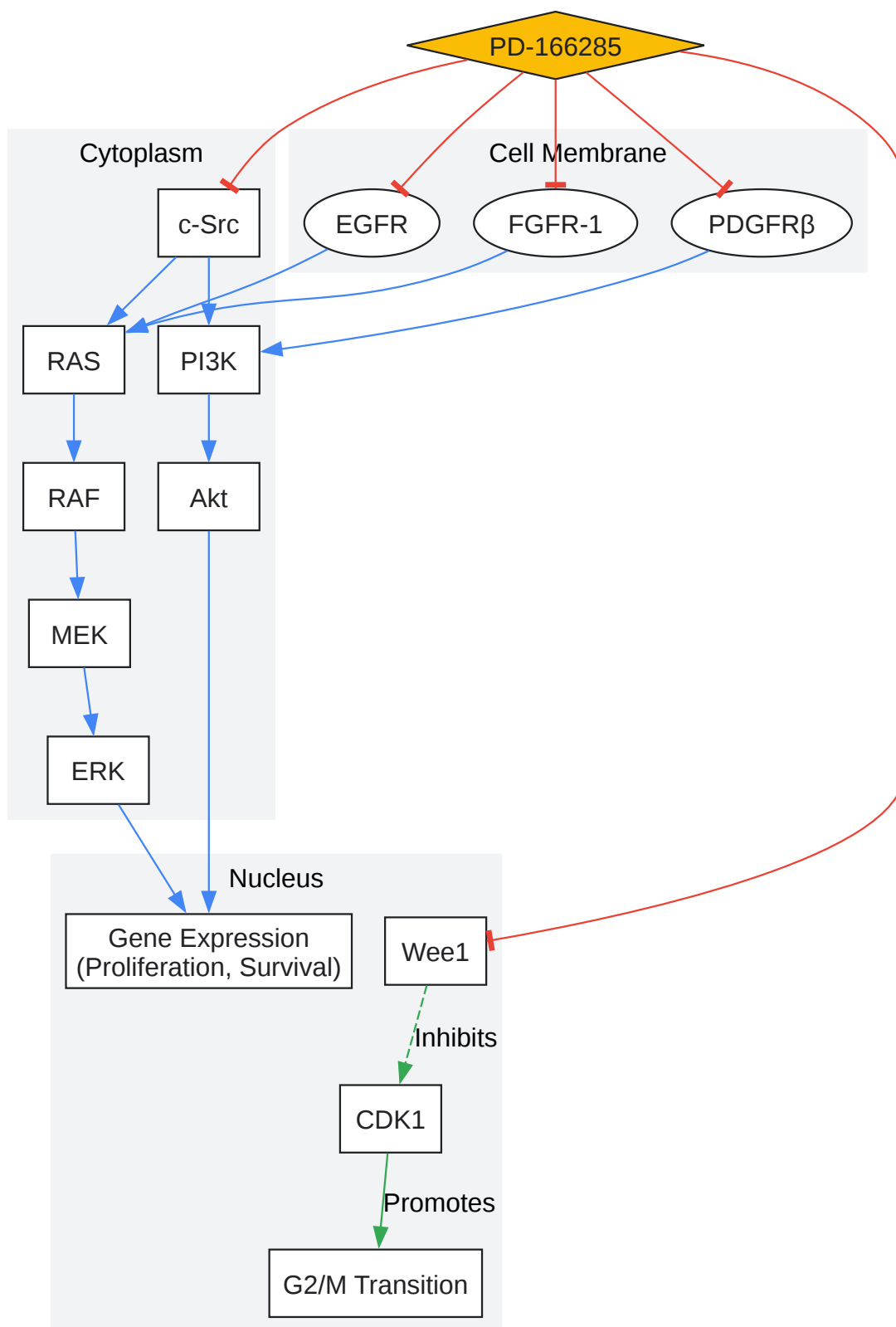


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Caption: Workflow for a radiometric kinase inhibition assay.

Signaling Pathways Affected by PD-166285

PD-166285's potent inhibition of multiple receptor tyrosine kinases (RTKs) and the cell cycle kinase Wee1 has significant downstream consequences. The diagram below illustrates the major signaling pathways affected.



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